molecular formula C8HF14N3 B14743288 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole CAS No. 801-28-5

3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole

Cat. No.: B14743288
CAS No.: 801-28-5
M. Wt: 405.09 g/mol
InChI Key: FPVIHTFALYNIKB-UHFFFAOYSA-N
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Description

3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole: is a fluorinated heterocyclic compound. It is characterized by the presence of two heptafluoropropyl groups attached to a 1,2,4-triazole ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole typically involves the reaction of perfluoro(5-aza-4-nonene) with hydrazine hydrate in tetrahydrofuran at 0-20°C in the presence of triethylamine . This reaction yields 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole. Under similar conditions, perfluoro(5-aza-4-nonene) reacts with arylhydrazines to form 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound is resistant to oxidative degradation due to the presence of fluorine atoms.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used, although the compound’s resistance to oxidation makes these reactions less common.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Oxidation products are not commonly formed due to the compound’s stability.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used. For example, reaction with an amine can produce an amino-substituted triazole derivative.

Scientific Research Applications

Chemistry: 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole is used as a building block in the synthesis of other fluorinated heterocycles. Its unique properties make it valuable in the development of new materials with high thermal stability and resistance to chemical degradation.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty polymers and coatings that require high resistance to heat and chemicals.

Mechanism of Action

The mechanism of action of 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole is primarily related to its chemical stability and resistance to degradation. The presence of fluorine atoms enhances the compound’s thermal stability and resistance to oxidative and chemical degradation. This makes it an ideal candidate for applications requiring long-term stability under harsh conditions.

Comparison with Similar Compounds

  • 2,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole
  • 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles

Comparison: 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole is unique due to the specific positioning of the heptafluoropropyl groups on the triazole ring. This positioning can influence the compound’s reactivity and stability compared to other similar compounds. For example, 2,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole may have different reactivity due to the different positioning of the substituents.

Properties

CAS No.

801-28-5

Molecular Formula

C8HF14N3

Molecular Weight

405.09 g/mol

IUPAC Name

3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-1,2,4-triazole

InChI

InChI=1S/C8HF14N3/c9-3(10,5(13,14)7(17,18)19)1-23-2(25-24-1)4(11,12)6(15,16)8(20,21)22/h(H,23,24,25)

InChI Key

FPVIHTFALYNIKB-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NN1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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